molecular formula C26H22ClN3O2S B2962023 3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline CAS No. 379716-81-1

3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline

Cat. No.: B2962023
CAS No.: 379716-81-1
M. Wt: 475.99
InChI Key: IUYCKPKNYJGZGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a pyrazol group, and a quinoline group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a large number of atoms. The benzenesulfonyl and quinoline groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could react with amines to form sulfonamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a benzenesulfonyl chloride group are typically colorless to slightly yellow solids that are very irritating to skin, eyes, and mucous membranes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridine and Fused Pyridine Derivatives : A study by Al-Issa (2012) involved the synthesis of isoquinoline derivatives, including those related to the queried compound. This research contributes to the understanding of synthetic pathways and chemical properties of such compounds (Al-Issa, 2012).

  • Heck-Mediated Synthesis : A paper by Pampín et al. (2003) detailed a synthesis method involving Heck coupling, leading to the creation of naphtho[2,1-f]isoquinolines. This process highlights a synthetic route that could be relevant to the queried compound (Pampín et al., 2003).

Biological and Pharmacological Activities

  • Anticancer Properties : Research by Redda et al. (2010) explored tetrahydroisoquinoline derivatives, noting their potential as anticancer agents. This study indicates the potential pharmacological applications of compounds structurally related to the queried chemical (Redda et al., 2010).

  • Antiparasitic Activity : Pagliero et al. (2010) synthesized and characterized tetrahydroquinoline derivatives, observing their activity against protozoan parasites. This suggests possible antiparasitic applications for similar compounds (Pagliero et al., 2010).

Industrial Applications

  • Antioxidants in Lubricating Greases : Hussein et al. (2016) studied quinolinone derivatives as antioxidants in lubricating greases. This research highlights an industrial application of compounds similar to the queried chemical (Hussein et al., 2016).

  • Nonlinear Optical Properties : A study by Ruanwas et al. (2010) on quinolinium benzenesulfonate compounds showed potential for optical limiting applications, demonstrating an industrial use in optics (Ruanwas et al., 2010).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Compounds containing a benzenesulfonyl group can be corrosive and may cause skin burns .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activity. Compounds with similar structures are often used in the development of new pharmaceuticals and synthetic organic compounds .

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-17-11-13-19(14-12-17)23-16-24(30(29-23)33(31,32)21-9-4-3-5-10-21)22-15-20-8-6-7-18(2)25(20)28-26(22)27/h3-15,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYCKPKNYJGZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC(=C4N=C3Cl)C)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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